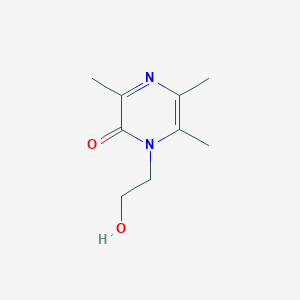
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one, also known as HETP, is a chemical compound with a pyrazine ring structure. It is a synthetic molecule that has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Mechanism Of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one involves its ability to inhibit the activity of xanthine oxidase, which is involved in the production of ROS. By inhibiting this enzyme, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one can reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. Additionally, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical And Physiological Effects
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has several advantages for lab experiments, including its ease of synthesis, solubility in water and organic solvents, and low toxicity. However, its stability and bioavailability may be limitations for some experiments, and further research is needed to optimize its use in various applications.
Future Directions
There are several future directions for the research and development of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one. These include the optimization of its synthesis method, the investigation of its potential applications in various fields of science, including pharmacology, materials science, and agriculture, and the development of novel derivatives with improved stability and bioavailability. Additionally, further research is needed to elucidate the mechanism of action of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one and its potential therapeutic applications in various diseases.
Scientific Research Applications
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can cause oxidative damage to cells. 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
CAS RN |
113934-96-6 |
|---|---|
Product Name |
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one |
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3,5,6-trimethylpyrazin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(3)11(4-5-12)9(13)7(2)10-6/h12H,4-5H2,1-3H3 |
InChI Key |
MDLGFHKUIYELDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=O)C(=N1)C)CCO)C |
Canonical SMILES |
CC1=C(N(C(=O)C(=N1)C)CCO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

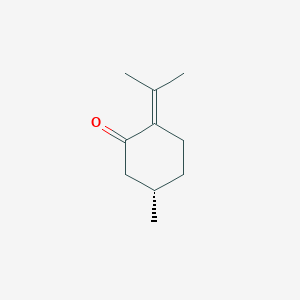
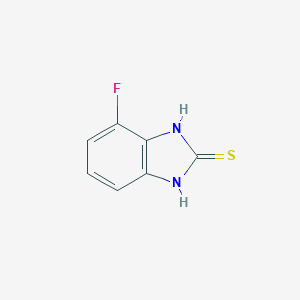
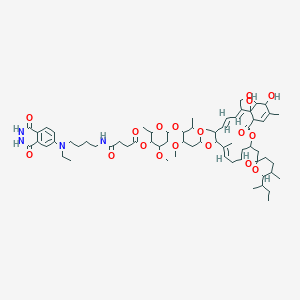
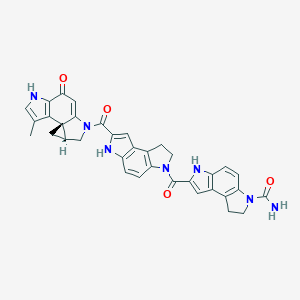
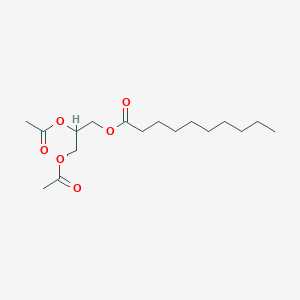
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
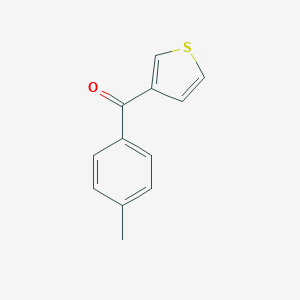
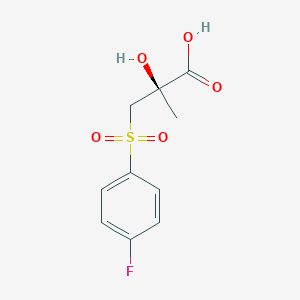
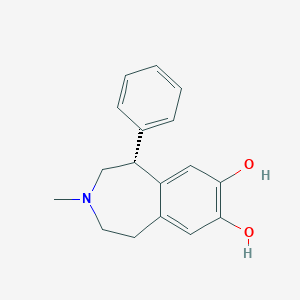
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
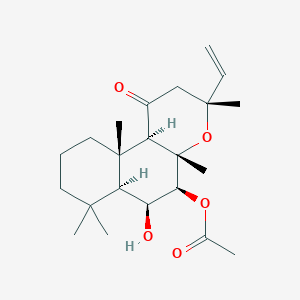
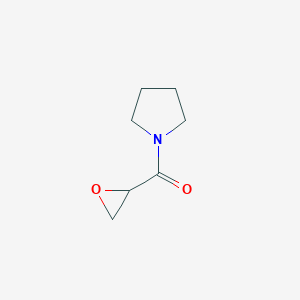
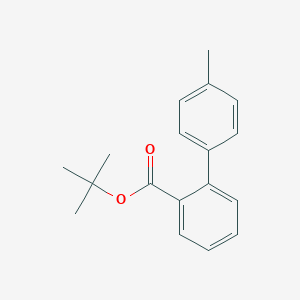
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)